![molecular formula C17H23N7O3 B2530743 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1020454-30-1](/img/structure/B2530743.png)
2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide
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Overview
Description
The compound “2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known to be a part of many biologically active compounds .
Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Cancer Prevention
NSAIDs, including those with pyrazolone derivatives, have been explored for their potential in cancer prevention. A study highlighted the relationship between different classes of analgesics and bladder cancer risk, finding that while intake of phenacetin was positively related to bladder cancer risk, the intake of its major metabolite (acetaminophen) and other NSAIDs were negatively associated, suggesting a protective effect against bladder cancer. However, pyrazolon derivatives did not show a clear association, indicating the need for further research on their specific effects and mechanisms (Castelao et al., 2000).
Metabolites and Biomarkers in Occupational Exposure
Another area of research involves the identification and analysis of metabolites related to occupational exposure to specific chemicals. For example, S-(acetamidomethyl)mercapturic acid (AMMA) has been identified as a new biomarker for exposure to N,N-dimethylacetamide, a solvent used in the textile and plastics industry. This study demonstrates the importance of monitoring specific metabolites for assessing exposure and potential health risks in occupational settings (Princivalle et al., 2010).
Fermented Foods and Metabolites
Research into the presence of specific metabolites in fermented foods and their impact on human health is another application of chemical compounds in scientific research. One study identified 4-methylspinaceamine, a metabolite found in fermented foods, and investigated its presence in human urine, demonstrating the dietary influence on metabolite levels and the potential health implications (Ohya, 2006).
Future Directions
properties
IUPAC Name |
2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O3/c1-9(2)7-22-13-14(19-16(22)24-11(4)6-10(3)20-24)21(5)17(27)23(15(13)26)8-12(18)25/h6,9H,7-8H2,1-5H3,(H2,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAULSMODUELPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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